molecular formula C8H9N3 B1333672 3-Amino-4-(methylamino)benzonitrile CAS No. 64910-46-9

3-Amino-4-(methylamino)benzonitrile

Cat. No. B1333672
CAS RN: 64910-46-9
M. Wt: 147.18 g/mol
InChI Key: ZZVVQSAUJWSQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(methylamino)benzonitrile is a compound that has been studied for its potential in neuroimaging, particularly due to its affinity for the serotonin transporter. The compound has been modified to include various substituents that can affect its biological properties, such as the introduction of a fluorobenzyl group to create an F-18 fluorobenzyl analogue of DASB, which could be more attractive for research groups without C-11 synthesis capabilities .

Synthesis Analysis

The synthesis of 3-Amino-4-(methylamino)benzonitrile derivatives, such as the F-18 fluorobenzyl analogue of DASB, involves a strategic approach to obtain the DASB precursor. An efficient and facile synthetic route has been reported that provides higher chemical yields of the compound and related analogues. The synthesis includes the incorporation of p-[18F]fluorobenzyl iodide into the DASB precursor, which is a routine process for several neuroimaging agents .

Molecular Structure Analysis

While the specific molecular structure of 3-Amino-4-(methylamino)benzonitrile is not detailed in the provided papers, related compounds such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one have been synthesized and characterized. The latter crystallizes in the monoclinic space group and is linked by extensive intermolecular hydrogen bonding and stabilized by pi-pi stacking interactions . These structural features are crucial for the stability and reactivity of such compounds.

Chemical Reactions Analysis

The reactivity of 3-Amino-4-(methylamino)benzonitrile can be inferred from studies on related compounds. For instance, the reaction of a dimethylaminoethyl methylamino lithium compound with benzonitrile yields a new α-amino lithium imide, which demonstrates the stabilization of metal centers and limits the cyclotrimerization of the benzonitrile moiety. This suggests a mechanism for the cyclotrimerization process that could be relevant to the reactivity of 3-Amino-4-(methylamino)benzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-(methylamino)benzonitrile derivatives are influenced by their molecular structure and substituents. For example, the introduction of an F-18 fluorobenzyl group affects the in vitro and in vivo biological properties of the DASB analogue. The stability and reactivity of these compounds are also influenced by their ability to form intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are observed in related molecular structures .

Scientific Research Applications

Fluorescence Studies

3-Amino-4-(methylamino)benzonitrile and its derivatives, such as 4-(methylamino)benzonitrile (MABN) and 3-methylated derivative (3-MMABN), have been studied for their fluorescence properties. These compounds show dual fluorescence, with the long-wave band assigned to the TICT state, particularly in polar solvents like water. This has implications for understanding solvent effects on fluorescence spectra and quantum yields (Rotkiewicz & Rettig, 1992).

Internal Conversion in Solvents

Research into the internal conversion processes of derivatives like 3,5-dimethyl-4-(methylamino)benzonitrile (MHD) in solvents such as n-hexane and n-hexadecane has been conducted. These studies offer insights into the quantum yield, lifetime, and mechanism of internal conversion, which is important for understanding photochemical and photophysical processes (Rückert et al., 2000).

Synthesis Applications

The compound plays a role in synthetic chemistry, such as in the one-pot synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylates. This highlights its utility as a building block in the synthesis of complex organic molecules (Kobayashi et al., 1997).

Neuroimaging Studies

In the field of neuroimaging, derivatives of 3-amino-4-(methylamino)benzonitrile, such as fluorobenzyl analogues, have been synthesized and evaluated for their binding properties and biodistribution, which is important for research in brain disorders and neurotransmitter systems (Garg et al., 2007).

Photophysical and Photochemical Properties

Studies have also been conducted on the photophysical and photochemical properties of aminobenzonitrile derivatives. These include investigations into dual fluorescence mechanisms and the nature of low-lying singlet states, providing valuable information for photochemical applications and understanding molecular fluorescence behavior (Zachariasse, 2000).

Polymer Solar Cell Efficiency

Research into the use of perfluorinated compounds, such as 4-amino-2-(trifluoromethyl)benzonitrile, as additives in polymer solar cells has shown their potential to enhance power conversion efficiency. This demonstrates the compound's utility in the development of more efficient renewable energy technologies (Jeong et al., 2011).

Safety And Hazards

The safety information for 3-Amino-4-(methylamino)benzonitrile indicates that it is associated with several hazard statements, including H302-H312-H315-H319-H332-H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation .

properties

IUPAC Name

3-amino-4-(methylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVVQSAUJWSQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381524
Record name 3-amino-4-(methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(methylamino)benzonitrile

CAS RN

64910-46-9
Record name 3-Amino-4-(methylamino)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64910-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-4-(methylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Amino-4-methylamino-benzonitrile (1.23 mg) was prepared by following General Procedure B starting from 4-methylamino-3-nitro-benzonitrile (1.33 g) and Pd/C (10% by weight, 133 mg). The crude product was used in the next step without further purification.
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
133 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Methylamino-3-nitrobenzonitrile (0.18 g, 1.0 mmol) was dissolved in EtOAc (10 mL) and placed in a closed vessel. 10% Pd/C (50 mg, 5 mol %) was added and the mixture was hydrogenated via a hydrogen-filled balloon that was affixed to the vessel. After 2 h the mixture was filtered through celite and the filtrate was concentrated under reduced pressure to yield the title product (0.14 g, 93%) as an off-white solid, which was used without further purification. 1H-NMR (CDCl3): δ 7.19 (1H, dd), 6.92 (1H, d), 6.57 (1H, d), 4.04 (1H, br s), 3.30 (2H, br s), 2.91 (3H, br s); TLC (5:95 MeOH/DCM Rf 0.33).
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(methylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(methylamino)benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Amino-4-(methylamino)benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Amino-4-(methylamino)benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Amino-4-(methylamino)benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Amino-4-(methylamino)benzonitrile

Citations

For This Compound
7
Citations
P Guo, A Paul, A Kumar, AA Farahat… - … A European Journal, 2016 - Wiley Online Library
In spite of its importance in cell function, targeting DNA is under‐represented in the design of small molecules. A barrier to progress in this area is the lack of a variety of modules that …
G Tran, D Confair, KD Hesp, V Mascitti… - The Journal of organic …, 2017 - ACS Publications
… The solvent was removed in vacuo to give crude 3-amino-4-methylamino-benzonitrile. To trimethyl orthoformate (15.8 mL) were added 3-amino-4-methylamino-benzonitrile and p-…
Number of citations: 28 pubs.acs.org
D Mambwe, CM Korkor, A Mabhula… - Journal of medicinal …, 2022 - ACS Publications
Iterative medicinal chemistry optimization of an ester-containing astemizole (AST) analogue 1 with an associated metabolic instability liability led to the identification of a highly potent 3-…
Number of citations: 1 pubs.acs.org
L Zhong, J Yuan, D Pei, X Liu, T Xu… - Letters in Drug Design & …, 2021 - ingentaconnect.com
Background: Oxadiazole fragment is one of the most prevalent structures in biochemicals, especially in the research of new pesticides. It is necessary to develop new insecticides with a …
Number of citations: 2 www.ingentaconnect.com
T Seedorf - 2023 - repo.uni-hannover.de
The oligopeptides cystobactamid and Myxovalargin A are natural products produced by myxobacteria. Both secondary metabolites exhibit high antibacterial activity and are currently in …
Number of citations: 0 www.repo.uni-hannover.de
L Rylands - 2018 - open.uct.ac.za
Malaria remains a huge public health concern, affecting millions of people from all around the world. The widespread resistance by Plasmodium parasites to previously effective …
Number of citations: 0 open.uct.ac.za
T Seedorf
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.